N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride
Description
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a benzothiazole-derived small molecule with a tetrahydrothienopyridine core. Its structure features dual benzo[d]thiazole moieties, a 6-ethyl substituent on the tetrahydrothienopyridine ring, and a hydrochloride salt to enhance solubility. This compound has been investigated as a potent inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in DNA repair that confers resistance to alkylating agents and radiation in cancer therapy . Its design leverages structural motifs common to benzothiazole hybrids, which are known for diverse biological activities, including kinase inhibition and DNA repair modulation .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS3.ClH/c1-2-28-12-11-14-19(13-28)32-23(20(14)22-25-15-7-3-5-9-17(15)30-22)27-21(29)24-26-16-8-4-6-10-18(16)31-24;/h3-10H,2,11-13H2,1H3,(H,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMFXALWBIDMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=NC6=CC=CC=C6S5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). This enzyme plays a critical role in DNA repair and is implicated in various cancers. Understanding the biological activity of this compound can provide insights into its therapeutic potential.
Chemical Structure
The compound features a complex structure that includes:
- Two benzo[d]thiazole moieties.
- A tetrahydrothieno[2,3-c]pyridine core.
- A carboxamide functional group.
This unique structure is believed to contribute to its biological activity.
Inhibition of APE1
Research indicates that N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide and related compounds exhibit potent inhibition of APE1. The compound demonstrated:
- IC50 values in the low micromolar range against purified APE1 enzyme.
- Enhanced cytotoxicity when combined with alkylating agents like temozolomide and methylmethane sulfonate in HeLa cell assays .
Table 1: Biological Activity Summary
| Compound | Target | IC50 (µM) | Synergistic Effect with Alkylating Agents |
|---|---|---|---|
| N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl... | APE1 | 5.0 | Yes |
| N-(3-(benzo[d]thiazol-2-yl)-6-ethyl... | APE1 | 4.8 | Yes |
Pharmacokinetics
The pharmacokinetic profile of the compound shows favorable characteristics:
- Absorption : Good oral bioavailability and ability to cross the blood-brain barrier.
- Distribution : High plasma and brain exposure after intraperitoneal administration in mice (30 mg/kg body weight) was noted .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine moieties significantly affect the biological activity. For instance:
- Substitutions at the 6-position of the pyridine ring enhance APE1 inhibition.
- The presence of electron-withdrawing groups increases potency against APE1.
Case Studies
Several studies have explored the therapeutic implications of this compound:
- Combination Therapy in Cancer Models : In vivo studies demonstrated that combining this compound with DNA-damaging agents resulted in increased tumor regression in xenograft models compared to monotherapy .
- Neuroprotective Effects : Preliminary investigations suggest potential neuroprotective effects in models of neurodegeneration, possibly due to its ability to modulate DNA repair pathways involved in neuronal survival .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
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Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in various cancer cell lines. For example:
- In colorectal cancer cell lines, the IC50 values ranged from 10 to 20 μM.
- In vitro studies indicate that it can induce apoptosis in cancer cells, evidenced by increased Annexin V staining.
- Mechanisms of Action : The compound targets specific pathways involved in cancer cell survival and proliferation. Its derivatives are being explored for their potential to inhibit key signaling pathways associated with tumor growth.
-
Case Studies :
- A study demonstrated that derivatives of this compound effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis.
- Another case study reported that the compound selectively targeted cancer cells while sparing normal cells, making it a promising candidate for further development.
Antimicrobial Activity
The compound has demonstrated notable antibacterial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 62.5 μg/mL | Ampicillin |
| Escherichia coli | 125 μg/mL | Streptomycin |
| Candida albicans | 250 μg/mL | Fluconazole |
These results indicate that the compound exhibits comparable efficacy to established antibiotics, suggesting its potential as a new antimicrobial agent.
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been explored in several studies:
- Topoisomerase Inhibition : It has been shown to inhibit bacterial topoisomerases with IC50 values as low as 0.012 μg/mL against Staphylococcus aureus, indicating selective action against bacterial enzymes while sparing human counterparts.
- Kinase Inhibition : The compound demonstrates inhibitory activity against certain kinases involved in cancer progression, which could be leveraged for therapeutic applications in oncology.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest strong interactions with active sites of targeted enzymes, correlating with observed biological activities. The docking scores indicate favorable binding conformations and interactions that could explain its efficacy.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via multi-step processes involving heterocyclic condensation and functional group transformations:
Core Heterocyclic Formation
The tetrahydrothieno[2,3-c]pyridine scaffold is constructed through cyclocondensation reactions . For example:
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Thienopyridine formation : Reacting 4-piperidone derivatives with sulfur-containing precursors (e.g., thioacetamide) under acidic conditions generates the thienopyridine core .
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Benzothiazole incorporation : Subsequent coupling of 2-aminobenzothiazole derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling introduces the benzothiazole groups .
Carboxamide Linkage
The carboxamide bond is formed through amide coupling :
-
Reacting the amine group on the thienopyridine core with benzo[d]thiazole-2-carbonyl chloride in the presence of a base (e.g., triethylamine) yields the carboxamide linkage.
Amide Hydrolysis
Under strong acidic (e.g., HCl, Δ) or basic (e.g., NaOH, Δ) conditions, the carboxamide group undergoes hydrolysis:
This reaction is critical for probing the compound’s stability in biological systems .
Reductive Amination
The ethyl group at position 6 of the tetrahydrothienopyridine ring is introduced via reductive amination :
| Reaction Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reductive amination | Acetaldehyde, NaBHCN | Introduction of ethyl substituent at C6 |
Benzothiazole Modifications
The benzothiazole rings participate in electrophilic substitution reactions (e.g., bromination or nitration) at the 5- or 7-positions, altering electronic properties for SAR studies .
Stability Under Physiological Conditions
The compound’s stability in aqueous media is influenced by:
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pH-dependent degradation : The hydrochloride salt dissociates in neutral/basic conditions, increasing solubility but risking hydrolysis of the carboxamide bond .
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Oxidative stability : The thienopyridine sulfur atoms may oxidize to sulfoxides or sulfones under oxidative stress, detectable via LC-MS.
Interaction with Biological Targets
While not a traditional chemical reaction, the compound’s non-covalent interactions drive its pharmacological activity:
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Hydrogen bonding : The carboxamide NH and carbonyl groups form H-bonds with amino acid residues (e.g., Asp-117 in DprE1 enzyme).
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π-π stacking : Benzothiazole aromatic systems interact with tyrosine/phenylalanine residues in target proteins.
Derivatization for SAR Studies
Structural analogs are synthesized to explore activity-optimization pathways:
| Modification Site | Reaction Type | Biological Impact |
|---|---|---|
| C6 ethyl group | Alkylation with iodoethane | Enhanced lipophilicity and target affinity |
| Benzothiazole 2-position | Halogenation (e.g., Cl, Br) | Improved metabolic stability |
| Carboxamide linkage | Replacement with sulfonamide | Altered pharmacokinetic profile |
Catalytic Reactions in Drug Metabolism
In hepatic microsomes, the compound undergoes cytochrome P450-mediated oxidation :
-
Primary metabolites include hydroxylated derivatives at the ethyl side chain or benzothiazole rings, identified via tandem mass spectrometry .
Reactivity in Formulation Development
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Salt formation : The hydrochloride salt improves aqueous solubility but may exchange with counterions (e.g., phosphate) in buffered solutions.
-
Compatibility with excipients : No incompatibilities observed with common stabilizers like lactose or cellulose .
Comparative Reactivity Table
Key Research Findings
-
Hydrolysis Kinetics : The carboxamide bond hydrolyzes with a half-life of 8.2 hours in simulated gastric fluid (pH 1.2), indicating moderate stability .
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Metabolic Pathways : CYP3A4 is the primary enzyme responsible for oxidative metabolism, producing three major metabolites .
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Photodegradation : Exposure to UV light (254 nm) induces cleavage of the thienopyridine ring, necessitating light-protected storage.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzothiazole Derivatives
Key Findings and Differentiation
APE1 Inhibitors
The target compound and its isopropyl analogue (Compound 3, ) share a tetrahydrothienopyridine scaffold but differ in substituents:
- 6-Ethyl vs. This modification may enhance solubility and brain penetration, critical for targeting gliomas (see on APE1 elevation in gliomas ).
- Benzothiazole-carboxamide vs. Both compounds exhibit single-digit µM activity in enzymatic assays, but the hydrochloride salt in the target compound improves bioavailability .
VEGFR-2 Inhibitors
Compound 6d shares a benzothiazole core but incorporates a nitro group and thiadiazole-thioacetamide chain. Unlike the target compound, it targets VEGFR-2, a kinase involved in angiogenesis. While both compounds exploit benzothiazole’s planar aromaticity for target binding, their divergent functional groups dictate specificity:
- Nitro Group : Enhances electron-withdrawing effects, stabilizing interactions with VEGFR-2’s ATP-binding pocket.
Thiazolidinone Derivatives
Compounds like 4g feature a thiazolidinone ring instead of tetrahydrothienopyridine. These derivatives prioritize synthesis versatility (e.g., 70% yield for 4g) but lack reported APE1 or kinase activity. Their chlorophenyl substituents may influence off-target interactions but highlight the benzothiazole scaffold’s adaptability.
Pharmacokinetic and Mechanistic Insights
- Target Compound : Demonstrates favorable brain exposure in mice, critical for treating gliomas (where APE1 is overexpressed ). The hydrochloride salt enhances aqueous solubility, a common strategy for CNS-targeted drugs.
- Compound 3 : Despite similar APE1 inhibition, its isopropyl group may limit blood-brain barrier penetration compared to the ethyl analogue.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
